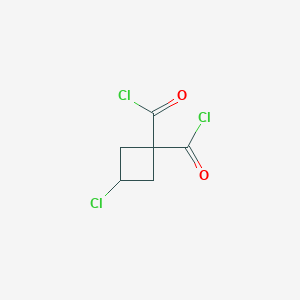![molecular formula C12H16S B14398435 [(Hex-1-en-2-yl)sulfanyl]benzene CAS No. 86887-88-9](/img/structure/B14398435.png)
[(Hex-1-en-2-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Hex-1-en-2-yl)sulfanyl]benzene is an organic compound with the chemical formula C₁₂H₁₆S It consists of a benzene ring substituted with a hex-1-en-2-yl group attached via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Hex-1-en-2-yl)sulfanyl]benzene typically involves the reaction of benzene thiol with hex-1-en-2-yl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the halide, resulting in the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[(Hex-1-en-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-1-en-2-yl group can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexylsulfanylbenzene.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
[(Hex-1-en-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Hex-1-en-2-yl)sulfanyl]benzene depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors through its sulfur atom, forming covalent or non-covalent interactions.
Comparación Con Compuestos Similares
[(Hex-1-en-2-yl)sulfanyl]benzene can be compared with other sulfur-containing benzene derivatives such as:
Thiophenol: Similar structure but lacks the hex-1-en-2-yl group.
Benzyl sulfide: Contains a benzyl group instead of the hex-1-en-2-yl group.
Phenyl sulfide: Lacks the alkyl substituent on the sulfur atom.
Propiedades
Número CAS |
86887-88-9 |
|---|---|
Fórmula molecular |
C12H16S |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
hex-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8H2,1H3 |
Clave InChI |
KUMLUIHYWNCJQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


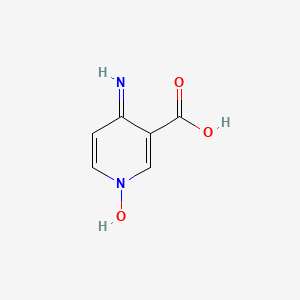
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
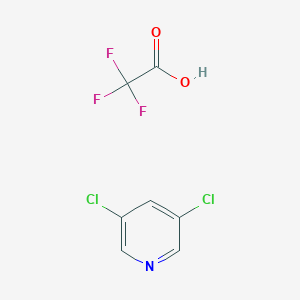
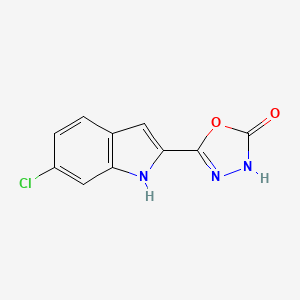
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
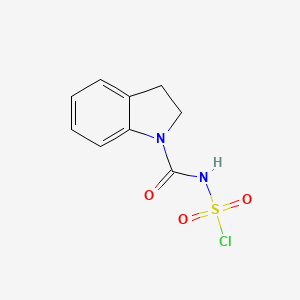
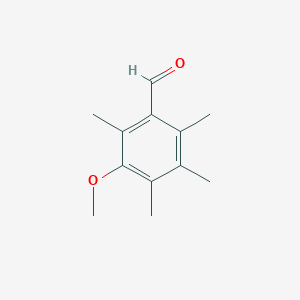
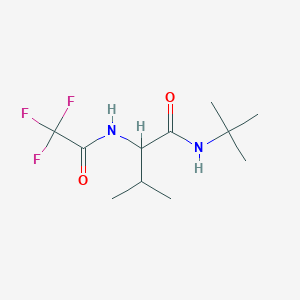


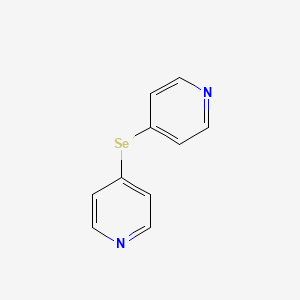
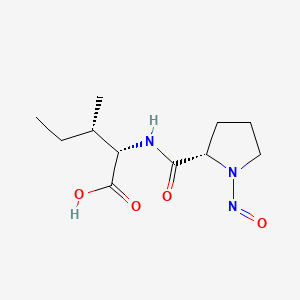
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
